
3-(Ethylsulfanyl)-2,5-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfanyl)-2,5-dimethylpyrazine is a sulfur-containing heterocyclic compound It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,5-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-2,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur-containing group to a thiol or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the pyrazine ring.
Scientific Research Applications
3-(Ethylsulfanyl)-2,5-dimethylpyrazine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-2,5-dimethylpyrazine involves its interaction with specific molecular targets. The sulfur-containing group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
3-(Methylsulfanyl)-2,5-dimethylpyrazine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its physical and chemical behavior.
3-(Ethylsulfanyl)-2,6-dimethylpyrazine: Positional isomer with the methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
3-(Ethylsulfanyl)-2,5-dimethylpyrazine is unique due to the presence of both ethyl and sulfur groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
59021-09-9 |
|---|---|
Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3-ethylsulfanyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/C8H12N2S/c1-4-11-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3 |
InChI Key |
WAWFPXRJPRGJRI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=CN=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



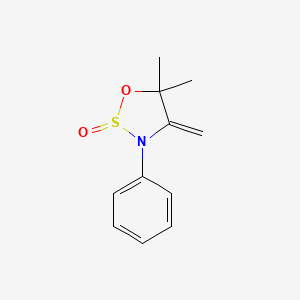
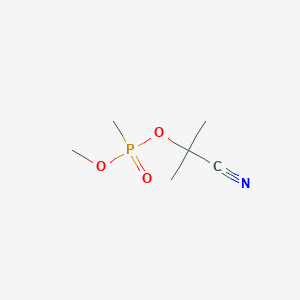
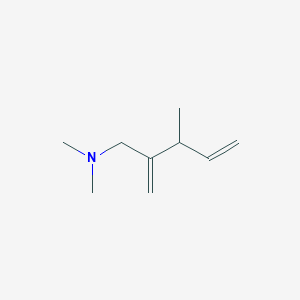
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)
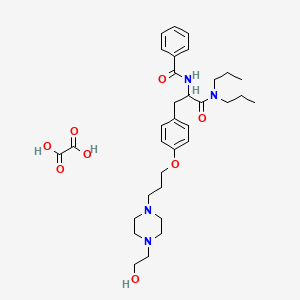
![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
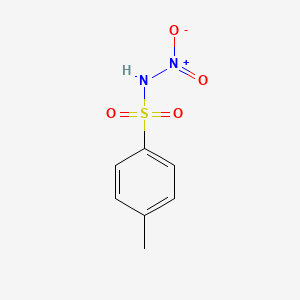
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
